1-(tert-Butoxycarbonyl)-5-(benzyloxycarbonyl)-1,2,5-triazacycloheptane
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Overview
Description
The compound “1-(tert-Butoxycarbonyl)-5-(benzyloxycarbonyl)-1,2,5-triazacycloheptane” is a cyclic compound containing a seven-membered ring with three nitrogen atoms (a 1,2,5-triazacycloheptane). It has two carbonyl groups, one of which is protected by a tert-butoxycarbonyl (Boc) group and the other by a benzyloxycarbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazacycloheptane ring followed by the introduction of the protecting groups. The Boc group can be introduced to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The benzyloxycarbonyl group could be introduced in a similar manner, using the appropriate reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered ring with three nitrogen atoms. The presence of the Boc and benzyloxycarbonyl groups would add steric bulk to the molecule and could influence its conformation and reactivity .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases, making it a useful protecting group in organic synthesis . The benzyloxycarbonyl group would likely have similar stability. Therefore, this compound could potentially be used as an intermediate in the synthesis of more complex molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the Boc and benzyloxycarbonyl groups could increase its molecular weight and size, potentially affecting its solubility, boiling point, and melting point .Scientific Research Applications
Heterocyclic Compounds and Medicinal Chemistry
Triazine derivatives, including compounds similar to 1-(tert-Butoxycarbonyl)-5-(benzyloxycarbonyl)-1,2,5-triazacycloheptane, are significant in medicinal chemistry due to their broad spectrum of biological activities. These activities range from antibacterial and antifungal to anticancer and antiviral effects. The triazine scaffold serves as a core moiety for the development of future drugs due to its potent pharmacological properties (Verma, Sinha, & Bansal, 2019).
Environmental Behavior and Fate
The environmental behavior and fate of methyl tert-butyl ether (MTBE), a compound related to the tert-butyl group in 1-(tert-Butoxycarbonyl)-5-(benzyloxycarbonyl)-1,2,5-triazacycloheptane, have been studied extensively. MTBE's high solubility in water and weak adsorption to subsurface solids indicate its mobility and persistence in groundwater, posing challenges for environmental management (Squillace et al., 1997).
Polymer Technology and Purification
Polymer membranes have been applied for the purification of fuel oxygenates like MTBE, demonstrating the relevance of compounds with tert-butyl groups in industrial applications. Pervaporation, a membrane process, is particularly effective for the separation of organic mixtures, highlighting the importance of such compounds in enhancing fuel performance and reducing emissions (Pulyalina et al., 2020).
Mechanism of Action
As an intermediate in organic synthesis, the mechanism of action of this compound would depend on the specific reactions it is involved in. The Boc and benzyloxycarbonyl groups could be selectively removed under certain conditions to reveal the underlying amine groups, which could then participate in further reactions .
Safety and Hazards
Future Directions
The use of protected amino acids in peptide synthesis is a well-established field with many potential applications in medicinal chemistry and drug discovery . Compounds like “1-(tert-Butoxycarbonyl)-5-(benzyloxycarbonyl)-1,2,5-triazacycloheptane” could potentially be used as intermediates in the synthesis of novel peptides or other bioactive molecules.
properties
IUPAC Name |
5-O-benzyl 1-O-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-12-11-19(10-9-18-20)15(21)23-13-14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJUCQBYIRWJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-5-(benzyloxycarbonyl)-1,2,5-triazacycloheptane |
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